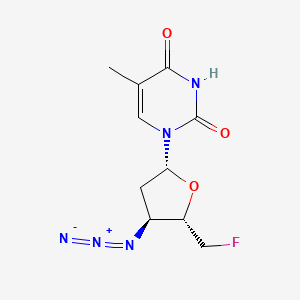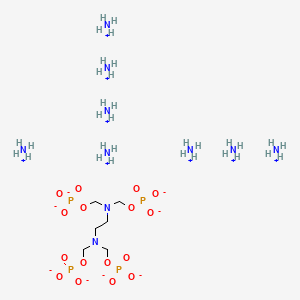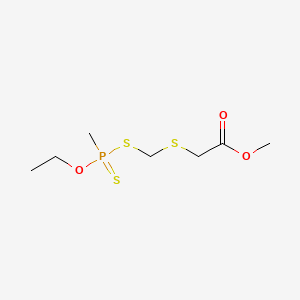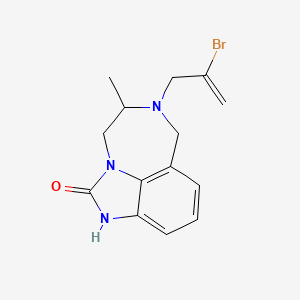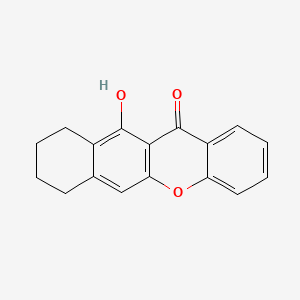
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- typically involves a multifaceted gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy. This method utilizes 1,3-diphenylprop-2-yn-1-one substrates and involves a series of reactions including Michael addition, cyclization, and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include gold (I) catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism by which 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn can result in various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Comparación Con Compuestos Similares
Similar Compounds
12H-Benzo[a]xanthen-12-one: Another member of the xanthene family with similar structural features.
Benzo[a]acridin-12(7H)-one: A compound with a similar core structure but different functional groups.
Uniqueness
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
83344-78-9 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
11-hydroxy-7,8,9,10-tetrahydrobenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H14O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h3-4,7-9,18H,1-2,5-6H2 |
Clave InChI |
KOPHPPXQHXENLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C3=C(C=C2C1)OC4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


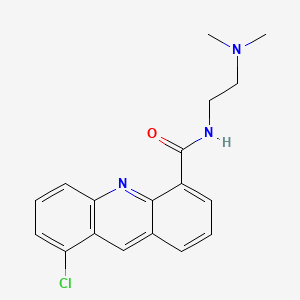
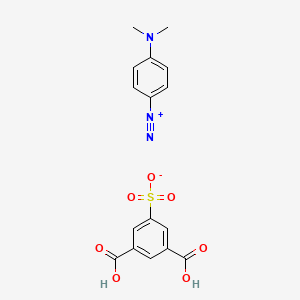

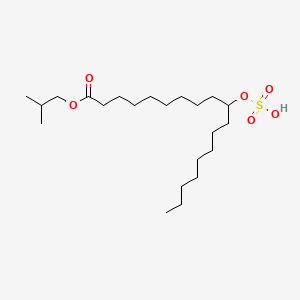
![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
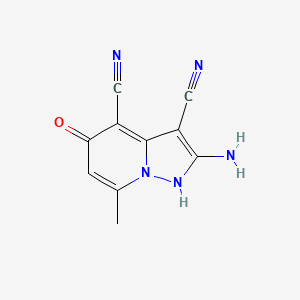
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

